molecular formula C12H18ClN3 B1470806 6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine CAS No. 1479851-07-4

6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine

Cat. No. B1470806
M. Wt: 239.74 g/mol
InChI Key: YOBYBGOJBKESQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine is a chemical compound with the molecular formula C12H18ClN3 and a molecular weight of 239.74 g/mol1. It is intended for research use only and is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine is not readily available in the search results. For detailed synthesis procedures, it is recommended to refer to specialized chemical databases or literature.



Molecular Structure Analysis

The molecular structure of 6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine is defined by its molecular formula, C12H18ClN31. However, the specific structural details or 3D conformation are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine are not available in the search results. Detailed reaction mechanisms and conditions would typically be found in chemical literature or databases.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine, such as melting point, boiling point, solubility, etc., are not provided in the search results1.


Scientific Research Applications

Chemical Transformations and Synthesis

Research has shown that compounds similar to "6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine" can undergo chemical transformations to produce derivatives with potential utility in various scientific applications. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been transformed into 2-alkyl(and 2-aryl)amino-derivatives and 4-chloro derivatives under certain conditions, highlighting the versatility of pyrimidine compounds in chemical synthesis (Botta et al., 1985).

Antitumor Activity

Carbocyclic analogues of xylofuranosylpurine nucleosides, including compounds with structural similarities to "6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine," have been synthesized and evaluated for antitumor activity. Some of these compounds have shown significant in vivo antitumor activity, indicating the potential of pyrimidine derivatives in cancer research (Vince et al., 1984).

Aminolysis Reactions

The aminolysis of pyrimidinone compounds, including those with cyclopropyl groups, has been studied, revealing that reactions are successful under certain conditions, which is important for the synthesis of novel compounds with potential applications in various fields of research (Novakov et al., 2017).

Molluscicidal Properties

Pyrimidine derivatives, such as thiazolo[5,4-d]pyrimidines, have been synthesized and evaluated for their molluscicidal properties. This research suggests potential applications of pyrimidine compounds in controlling snail populations that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).

Synthesis of Tetrahydropteridine C6-stereoisomers

Research into the synthesis of tetrahydropteridine C6-stereoisomers, including compounds similar to "6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine," has demonstrated the ability to stereospecifically synthesize these compounds with high enantiomeric purity. This work has implications for the synthesis of biologically active molecules (Bailey et al., 1992).

Safety And Hazards

The safety and hazard information for 6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine is not available in the search results. For safety data, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS).


Future Directions

The future directions or potential applications for 6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine are not specified in the search results. The potential uses would depend on the properties of the compound and the field of study in which it is being used.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, it is recommended to refer to specialized chemical databases or literature.


properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(3-methylbutyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-8(2)5-6-14-11-7-10(13)15-12(16-11)9-3-4-9/h7-9H,3-6H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBYBGOJBKESQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.